molecular formula C18H15NOS2 B2869600 (Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one CAS No. 392325-26-7

(Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one

Cat. No. B2869600
CAS RN: 392325-26-7
M. Wt: 325.44
InChI Key: KQNCWILYJKQQDP-WJDWOHSUSA-N
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Description

The compound is a thioxothiazolidinone derivative. Thioxothiazolidinones are a class of organic compounds containing a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the benzylidene moiety suggests that this compound might have been synthesized through a condensation reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared spectroscopy, ultraviolet-visible spectroscopy, high-performance liquid chromatography, proton nuclear magnetic resonance, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques, including density measurements, boiling point determination, vapor pressure measurement, enthalpy of vaporization calculation, flash point determination, refractive index measurement, and others .

Scientific Research Applications

Supramolecular Structures and Crystal Analysis

Supramolecular structures of derivatives similar to "(Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one" have been analyzed, highlighting hydrogen-bonded dimers, chains of rings, and sheets in crystalline forms. These structures provide insight into the compound's intermolecular interactions and potential for forming complex molecular assemblies (Delgado et al., 2005).

Synthesis and Computational Studies

Research on thiazolidin-4-one derivatives includes their synthesis and computational studies, which shed light on their structural characteristics and potential electronic properties. The synthesis approaches involve various chemical reactions, including Knoevenagel condensation, and are supported by computational models to predict the compounds' behavior and interactions (Bensafi et al., 2021).

Pharmacological Applications

While avoiding specifics on drug use and side effects, it's noteworthy that derivatives of "this compound" have been evaluated for their antiproliferative and anticancer activities. These studies involve synthesizing novel compounds and testing their efficacy against various cancer cell lines, highlighting the therapeutic potential of thiazolidin-4-one derivatives in oncology research (Chandrappa et al., 2008).

Antimicrobial and Anticancer Evaluation

Further research into thiazolidin-4-one derivatives explores their antimicrobial and anticancer properties. Synthesis and evaluation of these compounds reveal significant activity against bacterial and fungal pathogens, as well as various cancer cell lines, offering a foundation for developing new therapeutic agents (Deep et al., 2016).

Future Directions

The future directions in the study of this compound could involve exploring its potential applications in various fields, such as medicine, materials science, and others . Further studies could also focus on improving the synthesis process and understanding the compound’s mechanism of action .

properties

IUPAC Name

(5Z)-5-benzylidene-3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS2/c1-12-8-9-15(10-13(12)2)19-17(20)16(22-18(19)21)11-14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNCWILYJKQQDP-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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